molecular formula C18H13Cl2NO2 B2579080 5,7-Dichloro-8-quinolyl 3,4-dimethylbenzoate CAS No. 457960-66-6

5,7-Dichloro-8-quinolyl 3,4-dimethylbenzoate

Cat. No. B2579080
CAS RN: 457960-66-6
M. Wt: 346.21
InChI Key: YUYMBDLKNMYROL-UHFFFAOYSA-N
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Description

5,7-Dichloro-8-quinolyl 3,4-dimethylbenzoate, also known as DDQ, is a chemical compound that has been widely used in scientific research for its unique properties. DDQ is a powerful oxidizing agent that has been used in the synthesis of various organic compounds. In

Scientific Research Applications

Computational Chemistry and Spectroscopic Analysis

  • Density Functional Theory (DFT) and Spectroscopic Characterization : Research involving quinoline and quinoxaline derivatives often employs DFT and spectroscopic techniques to analyze molecular structures, electronic properties, and potential biological activities. For instance, studies have examined the molecular structure, spectroscopic characterization, and nonlinear optical (NLO) properties of quinoline derivatives, offering insights into their potential as functional dyes and materials with specific electronic or optical properties (Wazzan, Al-Qurashi, & Faidallah, 2016).

Material Science

  • Synthesis and Crystal Structure Analysis : Synthesis techniques and crystal structure analyses of quinoxaline derivatives have been detailed, including methods to achieve novel molecular frameworks. These frameworks are of interest for their potential applications in materials science, including as precursors for complex molecular structures with unique physical or chemical properties (Abad et al., 2021).

Pharmaceutical Research

  • Drug Design and Anticancer Activity : The synthesis and evaluation of quinoline derivatives for anticancer activities demonstrate the pharmaceutical applications of these compounds. Docking studies and molecular dynamics simulations suggest that quinoline derivatives could serve as potent inhibitors against specific cancer cell lines, highlighting their potential in drug discovery and development (Pirol et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibition Studies : Quinoline derivatives have also been studied for their potential as corrosion inhibitors, important for protecting metals and alloys in industrial applications. Such research includes the synthesis of quinoline derivatives and their efficacy in inhibiting corrosion of metals in acidic environments, supporting their application in materials protection and maintenance (Rbaa et al., 2018).

properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 3,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c1-10-5-6-12(8-11(10)2)18(22)23-17-15(20)9-14(19)13-4-3-7-21-16(13)17/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYMBDLKNMYROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-8-quinolyl 3,4-dimethylbenzoate

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